Methyl 5-chloro-3-hydroxypicolinate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

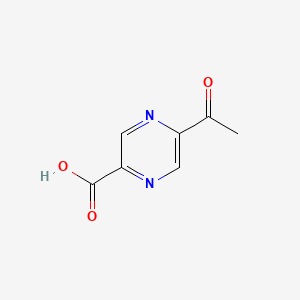

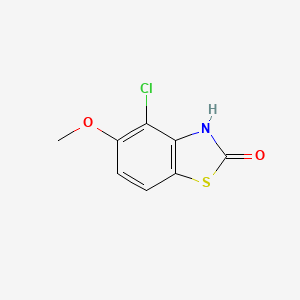

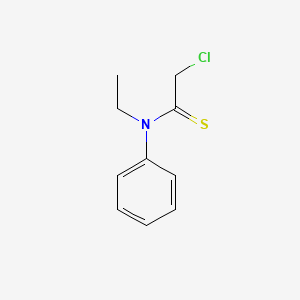

“Methyl 5-chloro-3-hydroxypicolinate” is a derivative of pyridine and has multiple functional groups . It is a colorless to yellowish solid with a special odor . It is soluble in organic solvents such as ethanol, ether, and chloroform, but insoluble in water .

Molecular Structure Analysis

The molecular formula of “Methyl 5-chloro-3-hydroxypicolinate” is C7H6ClNO3 . Its molecular weight is 187.58 . The IUPAC name is methyl 3-chloro-5-hydroxy-2-pyridinecarboxylate .Physical And Chemical Properties Analysis

“Methyl 5-chloro-3-hydroxypicolinate” is a solid at room temperature . It is stored in a dry environment at 2-8°C . It is soluble in organic solvents such as ethanol, ether, and chloroform, but insoluble in water .Applications De Recherche Scientifique

Synthesis and Characterization

Methyl 5-chloro-3-hydroxypicolinate is a compound that has been explored in various synthesis and characterization studies. For instance, it has been involved in the synthesis of novel ligands and their metal complexes, which were further investigated for their physicochemical and antimicrobial properties. These complexes showed potential antimicrobial activity against various strains of bacteria and fungi, highlighting their pharmacological significance (K. Patel & H. S. Patel, 2017).

Photodehalogenation Studies

The photochemical behavior of picolinic acid derivatives, including those similar to methyl 5-chloro-3-hydroxypicolinate, has been a subject of research. Studies on the photodehalogenation of chloro and bromo picolinates have provided insights into their reaction mechanisms, both in the presence and absence of oxygen, contributing to our understanding of their environmental fate and potential applications in photochemical synthesis (F. Rollet, C. Richard, & J. Pilichowski, 2006).

Corrosion Inhibition

Research has also explored the use of hydroxypicolinic acid derivatives as corrosion inhibitors. These studies have shown that such compounds can effectively inhibit the corrosion of metals in various environments, making them valuable for industrial applications. The effectiveness of these inhibitors has been correlated with their concentration and structure, as well as their interaction with the metal surface (M. Rbaa, F. Benhiba, I. Obot, H. Oudda, I. Warad, B. Lakhrissi, & A. Zarrouk, 2019).

Chelation and Complexation Behavior

The chelation behavior of hydroxypicolinic compounds, which include methyl 5-chloro-3-hydroxypicolinate analogs, has been analyzed through computational studies. These investigations have provided valuable insights into the kinetics, thermodynamics, and preferential complexation of these compounds with metals, which is crucial for their applications in metal recovery, catalysis, and as chelating agents in analytical chemistry (Nuttawisit Yasarawan, K. Thipyapong, & Vithaya Ruangpornvisuti, 2016).

Solubility and Solvent Effects

The solubility and solvent effects on similar hydroxypicolinic compounds have been thoroughly studied, providing essential information for their application in pharmaceuticals, agrochemicals, and organic synthesis. Understanding these properties helps in optimizing their use in various solvent systems, enhancing their applicability in different industrial sectors (Yameng Wan, Haixia He, Renren Sun, Liyuan Li, Jiao Sha, Gaoliang Jiang, Yu Li, Xinding Yao, Tao Li, & Baozeng Ren, 2020).

Safety and Hazards

“Methyl 5-chloro-3-hydroxypicolinate” is classified as a warning substance . It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), and wearing protective gloves/eye protection/face protection (P280) .

Propriétés

IUPAC Name |

methyl 5-chloro-3-hydroxypyridine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3/c1-12-7(11)6-5(10)2-4(8)3-9-6/h2-3,10H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOPPFFUQOLMUDF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=N1)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Dimethylsilyloxy-[dimethylsilyloxy(methyl)silyl]oxy-methyl-phenylsilane](/img/structure/B571724.png)

![Benzo[1,2-d:4,5-d']diimidazole-4,8(1H,5H)-dione(9CI)](/img/structure/B571730.png)